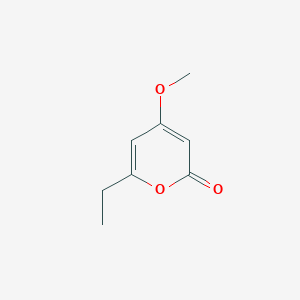

6-Ethyl-4-methoxy-2-pyranone

Description

Properties

IUPAC Name |

6-ethyl-4-methoxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-6-4-7(10-2)5-8(9)11-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYDMVQAZDVQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=O)O1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455693 | |

| Record name | 6-ETHYL-4-METHOXY-2-PYRANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106950-13-4 | |

| Record name | 6-ETHYL-4-METHOXY-2-PYRANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Ethyl-4-methoxy-2-pyranone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 6-Ethyl-4-methoxy-2-pyranone. The information is curated to support research and development activities in medicinal chemistry and related fields.

Core Chemical Properties

This compound is a substituted α-pyrone, a class of heterocyclic compounds prevalent in numerous natural products known for a wide range of biological activities.[1] The core scaffold of 2-pyrone is a versatile building block in synthetic organic chemistry.[1]

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 106950-13-4 | [2] |

| Molecular Formula | C₈H₁₀O₃ | [2][3] |

| Molecular Weight | 154.16 g/mol | [2][3] |

| Synonyms | 6-Ethyl-4-Methoxy-pyran-2-one | [2] |

| Purity | ≥97% (Commercially available) | [2][3] |

| SMILES | CCC1=CC(=CC(=O)O1)OC | [2] |

| MDL Number | MFCD09991688 |[3] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 39.44 Ų | [2] |

| LogP (Octanol-Water Partition Coeff.) | 1.2108 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 |[2] |

Synthesis and Characterization

While a specific, published protocol for this compound was not identified in the initial search, its structure lends itself to established synthetic strategies for 2-pyrones. Numerous methods exist, including metal-catalyzed syntheses (e.g., Palladium-catalyzed Sonogashira coupling followed by cyclization), Knoevenagel condensation, and cycloaddition reactions.[4][5]

A plausible synthetic approach could involve a condensation reaction, a common method for forming the pyrone ring.[6][7] The general workflow for such a synthesis is outlined below.

This protocol is a representative example based on general Knoevenagel condensation procedures used for pyrone synthesis.[6][8] Specific reagents for this target molecule would need to be empirically determined.

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), an appropriate active methylene compound (e.g., ethyl 3-oxopentanoate) and a suitable aldehyde or ketone precursor are dissolved in a solvent such as ethanol or toluene.[9]

-

Catalysis: A catalytic amount of a weak base (e.g., piperidine or boric acid) is added to the mixture.[6][10]

-

Condensation & Cyclization: The reaction mixture is stirred, often with heating (reflux), to facilitate the initial Knoevenagel condensation, followed by intramolecular cyclization (lactonization) to form the 2-pyrone ring. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute acid solution (e.g., 1M HCl) and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified using flash column chromatography on silica gel to yield the pure this compound.

The structural confirmation of the synthesized compound would be performed using standard spectroscopic methods.[11]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a triplet and quartet for the ethyl group, a singlet for the methoxy group, and distinct signals for the protons on the pyrone ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show eight distinct carbon signals, including a characteristic signal for the carbonyl carbon (C=O) of the lactone.

-

IR (Infrared) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the α,β-unsaturated lactone and C=C stretching frequencies of the ring. For related pyrones, the carbonyl stretching frequency is a key identifier.[12]

-

Mass Spectrometry (MS): To confirm the molecular weight (154.16 g/mol ) and determine the fragmentation pattern.

Biological Activity and Potential Applications

The 2-pyrone scaffold is a "privileged structure" in medicinal chemistry, found in a multitude of natural products with diverse pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neurotoxic effects.[1] Derivatives of pyran have been investigated for activity against various diseases, including Alzheimer's disease and viral infections.

While the specific biological target and mechanism of action for this compound are not defined in the literature, compounds of this class often act by inhibiting key enzymes or modulating signaling pathways. For instance, many small-molecule anti-cancer agents function by inhibiting protein kinases involved in cell proliferation and survival.

The diagram above (Figure 2) illustrates a generalized mechanism where a compound like this compound could hypothetically act as an inhibitor of a protein kinase. By binding to the kinase, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to a specific cellular response, such as tumor cell proliferation. This represents a common mechanism for bioactive heterocyclic compounds and serves as a logical starting point for investigating the compound's mechanism of action.

Safety and Handling

Detailed safety information for this specific compound is not widely available. However, as with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For related pyrone compounds, hazards may include skin, eye, and respiratory irritation. A material safety data sheet (MSDS) should be consulted from the supplier before handling.

This guide provides a foundational understanding of this compound based on available data and established chemical principles for the 2-pyrone class. Further experimental investigation is required to fully elucidate its specific properties, synthetic pathways, and biological functions.

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. This compound , 97% , 106950-13-4 - CookeChem [cookechem.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Pyrone synthesis [organic-chemistry.org]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]

- 9. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciforum.net [sciforum.net]

- 11. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on 6-Ethyl-4-methoxy-2-pyranone (CAS: 106950-13-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific biological activity, detailed experimental protocols, and signaling pathways for 6-Ethyl-4-methoxy-2-pyranone (CAS: 106950-13-4) is not extensively available in the public domain. This guide provides a comprehensive overview of its known physicochemical properties and discusses the synthesis and potential biological activities of structurally related pyranone compounds to serve as a valuable resource for research and development.

Core Compound Information

This compound is an organic compound belonging to the pyranone class.[1] Pyranones are six-membered heterocyclic compounds containing one oxygen atom within the ring and a ketone functional group.[2] These structures are of significant interest in medicinal chemistry due to their presence in numerous bioactive natural products.[3]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 106950-13-4 | [4][5] |

| Molecular Formula | C₈H₁₀O₃ | [4][6] |

| Molecular Weight | 154.16 g/mol | [4][7] |

| Appearance | White crystalline powder | [6] |

| Boiling Point | 291.506 °C at 760 mmHg | [6] |

| Density | 1.169 g/cm³ | [6] |

| SMILES | CCC1=CC(=CC(=O)O1)OC | [4] |

| InChI Key | CRYDMVQAZDVQSO-UHFFFAOYSA-N | [6] |

Synthesis of 2-Pyranone Derivatives

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for 2-pyranone derivatives, which could be adapted for the synthesis of this compound.

Caption: A generalized synthetic workflow for 6-substituted-4-methoxy-2-pyranone derivatives.

Experimental Protocol: General Synthesis of a 4-methoxy-2-pyranone Intermediate

The following is a generalized experimental protocol based on the synthesis of a precursor for 6-acrylic phenethyl ester-2-pyranone derivatives, which shares the 4-methoxy-2-pyranone core.[8]

-

Methylation of 4-hydroxy-6-methyl-2H-pyran-2-one:

-

Commercially available 4-hydroxy-6-methyl-2H-pyran-2-one is dissolved in a suitable solvent (e.g., acetone).

-

Anhydrous potassium carbonate is added, followed by the dropwise addition of a methylating agent such as dimethyl sulfate.

-

The reaction mixture is refluxed for several hours until completion, monitored by thin-layer chromatography (TLC).

-

After cooling, the mixture is filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product, 4-methoxy-6-methyl-2H-pyran-2-one, is purified by recrystallization or column chromatography.

-

-

Modification of the C-6 Position:

-

To introduce an ethyl group at the C-6 position, a multi-step process would likely be required, starting with the functionalization of the methyl group. This could involve an oxidation step to form an aldehyde, followed by a Wittig reaction or a Grignard addition to build the ethyl side chain. Specific reagents and conditions would need to be determined experimentally.

-

Potential Biological Activities and Signaling Pathways

There is no specific data on the biological activity or mechanism of action for this compound. However, the broader class of pyranone compounds is known to exhibit a wide range of pharmacological activities.[9]

Known Activities of Pyranone Derivatives

Derivatives of 2-pyranone have been reported to possess various biological properties, including:

-

Antitumor Activity: Some 6-acrylic phenethyl ester-2-pyranone derivatives have shown potent cytotoxic activity against various human cancer cell lines, including HeLa, C6, MCF-7, and A549.[8][10]

-

Mechanism of Antitumor Action: The antitumor effects of these derivatives have been attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.[10] They have also been shown to inhibit cancer cell migration by disrupting the actin cytoskeleton.[8][10]

-

Anti-inflammatory and Antioxidant Properties: The pyranone scaffold is found in many natural products with anti-inflammatory and antioxidant activities.[9]

-

Enzyme Inhibition: The lactone ring system in pyranones is a key feature in compounds that exhibit HIV protease inhibitory and anticonvulsant effects.[8]

Hypothetical Signaling Pathway Involvement

Based on the known mechanisms of action of other cytotoxic pyranone derivatives, this compound, if found to be biologically active, could potentially modulate signaling pathways involved in cell cycle regulation and apoptosis.

Caption: A hypothetical signaling pathway for the antitumor activity of a pyranone compound.

Future Research Directions

The lack of specific data for this compound highlights a gap in the scientific literature and presents an opportunity for further investigation. Future research could focus on:

-

Development of a robust and scalable synthesis protocol.

-

Comprehensive spectroscopic characterization (NMR, IR, Mass Spectrometry).

-

Screening for biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.

-

If biological activity is observed, elucidation of the mechanism of action and identification of molecular targets.

This technical guide provides a foundation for researchers interested in this compound by summarizing its known properties and placing it within the context of the broader, biologically active pyranone class of compounds.

References

- 1. CAS 106950-13-4: this compound | CymitQuimica [cymitquimica.com]

- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound,106950-13-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 6. americanelements.com [americanelements.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Ethyl-4-methoxy-2-pyranone molecular weight and formula

An In-depth Technical Guide to 6-Ethyl-4-methoxy-2-pyranone

This technical guide provides comprehensive information on the physicochemical properties, potential synthetic routes, and biological significance of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is an organic compound belonging to the 2-pyranone class of heterocyclic compounds. These structures are of significant interest due to their prevalence in natural products and their wide range of pharmacological activities[1][2].

Physicochemical Properties

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀O₃ | [3][4] |

| Molecular Weight | 154.16 g/mol | [3][4][5] |

| CAS Number | 106950-13-4 | [3][4][6] |

| MDL Number | MFCD09991688 | [4][5] |

| Topological Polar Surface Area (TPSA) | 39.44 Ų | [3] |

| LogP (octanol-water partition coefficient) | 1.2108 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis and Experimental Protocols

The synthesis of substituted 2-pyrones can be achieved through various methodologies, often involving metal-catalyzed reactions, organocatalysis, or cyclization of precursor molecules[2][7]. While a specific, validated protocol for this compound is not detailed in the provided search results, a plausible synthetic pathway can be extrapolated from established methods for analogous compounds, such as the synthesis of 6-acrylic phenethyl ester-2-pyranone derivatives[8].

Proposed Synthetic Workflow

The following diagram outlines a potential multi-step synthesis beginning from a commercially available precursor, 4-hydroxy-6-methyl-2H-pyran-2-one. This approach involves methylation of the hydroxyl group, followed by modification of the C-6 methyl group to an ethyl group.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Methylation: 4-hydroxy-6-methyl-2H-pyran-2-one is dissolved in acetone. Anhydrous potassium carbonate is added, followed by the dropwise addition of dimethyl sulfate. The mixture is refluxed until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield 4-methoxy-6-methyl-2H-pyran-2-one[8].

-

Oxidation: The resulting 4-methoxy-6-methyl-2H-pyran-2-one is heated with a stoichiometric amount of selenium dioxide in a sealed tube with 1,4-dioxane as the solvent[8]. The reaction is heated to approximately 160°C. After completion, the mixture is filtered to remove selenium, and the solvent is evaporated to yield the intermediate aldehyde, 4-methoxy-2-oxo-2H-pyran-6-carbaldehyde.

-

Wittig Reaction: Methyltriphenylphosphonium bromide in dry THF is treated with a strong base like n-butyllithium at low temperature to form the ylide. A solution of the aldehyde from the previous step is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. Standard aqueous workup and chromatographic purification would yield 6-vinyl-4-methoxy-2H-pyran-2-one.

-

Catalytic Hydrogenation: The vinyl-pyranone is dissolved in ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously until the vinyl group is fully reduced. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the final product, this compound.

Biological and Pharmacological Context

The 2-pyranone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products with a broad spectrum of biological activities[2]. Derivatives of pyran have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents[1][9].

Potential Signaling Pathway Involvement

Given the known activities of related compounds, this compound could potentially modulate key cellular signaling pathways involved in cell proliferation and survival, such as those regulated by protein kinases. For example, various heterocyclic compounds are known to target receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth factor Receptor), which are crucial in tumor growth and angiogenesis[10]. The diagram below illustrates a generalized pathway that could be a target for such compounds.

Caption: Generalized RTK signaling pathway potentially targeted by pyranone derivatives.

This guide serves as a foundational resource for further investigation into the chemistry and biological activity of this compound. The provided data and hypothetical protocols offer a starting point for laboratory synthesis and subsequent screening in relevant biological assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound , 97% , 106950-13-4 - CookeChem [cookechem.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Pyrone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the 2-Pyrone Scaffold

The 2-pyrone, or α-pyrone, is a six-membered heterocyclic lactone that serves as a core structural motif in a vast number of natural and synthetic compounds.[1] This privileged scaffold is a testament to nature's efficiency, as its derivatives exhibit a remarkable breadth of biological activities.[2][3] For researchers and scientists in drug development, the 2-pyrone framework represents a fertile ground for the discovery of novel therapeutic agents.[4] This guide provides an in-depth exploration of the significant biological activities of 2-pyrone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key data to inform future research and development endeavors.

Anticancer Activity: Targeting the Hallmarks of Malignancy

2-Pyrone derivatives have emerged as potent anticancer agents, demonstrating efficacy against a range of cancer cell lines.[5][6] Their mechanisms of action are diverse, targeting multiple oncogenic signaling pathways and cellular processes.[7][8]

Mechanisms of Anticancer Action

The anticancer effects of 2-pyrone derivatives are often multifaceted.[7] They have been shown to inhibit key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[7][8] Furthermore, many derivatives induce apoptosis (programmed cell death) through the modulation of Bcl-2 family proteins and the activation of caspases.[7][8][9] Some compounds also arrest the cell cycle, preventing cancer cells from dividing and proliferating.[9] Additionally, certain 2-pyrones have demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by targeting pathways like the VEGF signaling cascade.[7][8]

A simplified representation of how 2-pyrone derivatives can interfere with cancer cell signaling is depicted below:

Caption: Simplified signaling pathways targeted by 2-pyrone derivatives in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

One of the most common methods to evaluate the preliminary anticancer activity of 2-pyrone derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12]

Principle: Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

-

Compound Treatment: Prepare serial dilutions of the 2-pyrone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, add MTT solution (e.g., 10 µL of a 5 mg/mL solution in PBS) to each well.[13]

-

Formazan Solubilization: Incubate for another 2-4 hours to allow for formazan crystal formation. Then, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of around 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Antimicrobial Activity: A Broad Spectrum of Inhibition

2-Pyrone derivatives have demonstrated significant activity against a wide range of microorganisms, including bacteria and fungi.[5][6][14] This makes them promising candidates for the development of new antimicrobial agents, which are urgently needed to combat the rise of drug-resistant pathogens.[15]

Mechanisms of Antimicrobial Action

The exact mechanisms by which 2-pyrones exert their antimicrobial effects are still under investigation and can vary depending on the specific derivative and the target microorganism. However, it is believed that they can disrupt cell membrane integrity, interfere with essential metabolic pathways, or inhibit the activity of crucial enzymes. Some prenylated 2-pyrone derivatives have shown synergistic effects when combined with existing antibiotics like ampicillin, suggesting they may also act by overcoming resistance mechanisms.[14]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[17]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible signs of growth.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusting the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the 2-pyrone derivative in the appropriate growth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[18]

-

(Optional) Minimum Bactericidal Concentration (MBC): To determine the MBC, an aliquot from the wells showing no growth can be subcultured onto an agar plate.[17] The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.

The following diagram illustrates a general workflow for antimicrobial susceptibility testing:

Caption: A generalized workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases. 2-Pyrone derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[2][3]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 2-pyrones are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This includes the suppression of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[13] The underlying mechanism often involves the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the inflammatory response.

Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages

A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[13][19] The Griess assay is a straightforward method to quantify nitrite, a stable and quantifiable breakdown product of NO.[13]

Principle: The Griess reagent reacts with nitrite in an acidic environment to form a purple azo compound. The intensity of the color, which can be measured spectrophotometrically, is proportional to the nitrite concentration.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the 2-pyrone derivative for 1 hour. Then, stimulate inflammation by adding LPS (e.g., 1 µg/mL).[13] Include untreated cells as a negative control and cells treated with LPS alone as a positive control.

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Assay:

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution) to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[13]

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to determine the nitrite concentration in the samples. Calculate the percentage inhibition of NO production for each concentration of the 2-pyrone derivative compared to the LPS-only control. It is also crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[13]

Enzyme Inhibition: A Promising Avenue for Targeted Therapy

The ability of 2-pyrone derivatives to act as enzyme inhibitors is another significant aspect of their biological activity.[20] Many life-saving drugs function by targeting and inhibiting specific enzymes.[20] Kinases, for example, are a class of enzymes that play a critical role in many physiological processes, and their inhibition is a key strategy in cancer therapy.[10]

Experimental Protocol: General Enzyme Inhibition Assay

A general protocol for an enzyme inhibition assay can be adapted for various enzymes and their specific substrates.[20][21]

Principle: The activity of an enzyme is measured by monitoring the rate of conversion of its substrate to a product. The presence of an inhibitor will slow down or stop this reaction. By comparing the reaction rates in the presence and absence of the inhibitor, its potency can be determined.[20]

Step-by-Step Methodology:

-

Prepare Buffers and Solutions: Prepare an assay buffer with the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, substrate, and the 2-pyrone inhibitor.[20]

-

Enzyme and Inhibitor Pre-incubation: In a microplate, add a fixed amount of the enzyme to each well. Then, add varying concentrations of the 2-pyrone inhibitor. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the enzyme's optimal temperature.[21]

-

Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well.[21]

-

Monitor the Reaction: Use a microplate reader to monitor the rate of the reaction over time. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance, fluorescence, or luminescence).[21]

-

Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[21]

Summary of Biological Activities and Representative Data

The following table provides a summary of the diverse biological activities of 2-pyrone derivatives and highlights some representative data found in the literature.

| Biological Activity | Target/Mechanism | Representative 2-Pyrone Derivatives | Example Data (IC50/MIC) |

| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis, cell cycle arrest.[7][9] | 4-phenylethynyl-6-methyl-2-pyrone, 6-acrylic phenethyl ester-2-pyranone derivatives | IC50 = 0.50-3.45 μM against various cell lines.[5][9] |

| Antimicrobial | Inhibition of bacterial and fungal growth.[5][14] | 4-substituted-6-methyl-2-pyrones, prenylated 2-pyrones | Potent inhibitory activity against Bacillus subtilis, Escherichia coli, Staphylococcus aureus.[5] |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators (e.g., NO, TNF-α).[13] | Coumarins (benz-2-pyrones) | - |

| Enzyme Inhibition | Inhibition of various enzymes, including kinases and proteases.[6][10] | - | - |

Note: Specific IC50 and MIC values are highly dependent on the specific derivative, cell line, or microbial strain being tested.

Conclusion and Future Directions

The 2-pyrone scaffold is undoubtedly a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents.[3][22] The diverse biological activities of 2-pyrone derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties, underscore their immense potential. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore and validate the therapeutic efficacy of new 2-pyrone compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action for different derivatives, as well as optimizing their pharmacokinetic and pharmacodynamic properties to translate their promising in vitro activities into clinical success.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iosrjournals.org [iosrjournals.org]

- 5. 2-pyrones possessing antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How to test the anticancer efficacy of a plant extract - Altogen Labs [altogenlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Efficacy Testing - Creative Biogene [microbiosci.creative-biogene.com]

- 18. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]

- 19. researchgate.net [researchgate.net]

- 20. superchemistryclasses.com [superchemistryclasses.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

Natural Sources of 4-Methoxy-2-Pyranone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-pyranone and its derivatives represent a class of naturally occurring lactones that have garnered significant interest within the scientific community. These compounds, characterized by a pyranone ring system with a methoxy group at the C-4 position, are predominantly biosynthesized by a variety of microorganisms, particularly fungi. Their diverse biological activities, including antifungal, antibacterial, and cytotoxic properties, make them attractive candidates for drug discovery and development. This technical guide provides an in-depth overview of the natural sources of 4-methoxy-2-pyranone compounds, detailing their isolation, quantification, and biosynthetic origins.

Natural Producers of 4-Methoxy-2-Pyranone Derivatives

Fungi, especially endophytic and marine-derived species, are the most prolific producers of 4-methoxy-2-pyranone and related compounds. Several genera have been identified as key sources:

-

Aspergillus sp.: Various species of Aspergillus are known to produce a range of pyranone derivatives. For instance, novel pyranones have been isolated from the sponge-derived fungus Aspergillus versicolor.

-

Penicillium sp.: This genus is a well-documented source of diverse secondary metabolites, including pyranones.

-

Trichoderma sp.: Species such as Trichoderma viride and Trichoderma harzianum are known to produce related pyranone compounds, like 6-pentyl-2H-pyran-2-one, which provides a comparative framework for production levels.

-

Phoma sp.: Endophytic fungi of the genus Phoma have been shown to produce novel pyranone derivatives with cytotoxic activities.[1]

-

Xylaria sp.: Endophytic Xylaria species have also been identified as producers of new pyranone compounds.

While fungi are the primary source, the broader class of 2-pyrones can also be found in some bacteria and plants, though less frequently.

Quantitative Analysis of Pyranone Production

Quantifying the yield of specific 4-methoxy-2-pyranone compounds from natural sources is crucial for assessing their potential for large-scale production. However, standardized yield data is often lacking in the literature. The table below summarizes available data on the production of 4-methoxy-2-pyranone derivatives and related pyranones from various fungal sources, based on isolated amounts reported in scientific studies. It is important to note that these values are highly dependent on the fungal strain, fermentation conditions, and extraction methods used.

| Fungal Source | Compound | Culture Conditions | Isolated Amount/Yield | Reference |

| Phoma sp. YN02-P-3 | Phomapyrone A (a 4-methoxy-2-pyranone derivative) | Solid-state fermentation on rice medium for 30 days | 8.2 mg from the n-butanol extract of the fermented rice medium | [1][2] |

| Phoma sp. YN02-P-3 | Phomapyrone B (a 4-methoxy-2-pyranone derivative) | Solid-state fermentation on rice medium for 30 days | 25.6 mg from the n-butanol extract of the fermented rice medium | [1][2] |

| Trichoderma atroviride (strain AN35) | 6-pentyl-2H-pyran-2-one (a related pyranone) | Grown on Potato Dextrose Agar (PDA) for 6 days at 20°C | Up to 1,426 µg per culture | [3] |

| Trichoderma harzianum | 6-pentyl-2H-pyran-2-one (a related pyranone) | Shake flask culture with n-hexadecane as a second phase | 173 ppm (mg/L) | [4] |

Experimental Protocols

The isolation and purification of 4-methoxy-2-pyranone compounds from fungal cultures typically involve a multi-step process. The following is a generalized experimental workflow based on methodologies reported in the literature.

Generalized workflow for the isolation and purification of pyranone compounds from fungal cultures.

Key Methodologies:

-

Fungal Culture and Fermentation:

-

Strain Selection: Pure cultures of the desired fungal strain (e.g., Phoma sp., Aspergillus sp.) are used.

-

Media: Common media include Potato Dextrose Broth (PDB) for liquid fermentation, or solid substrates like rice and corn for solid-state fermentation.[2][5]

-

Incubation: Cultures are typically incubated at 25-30°C for a period ranging from 7 to 30 days to allow for sufficient growth and production of secondary metabolites.[2]

-

-

Extraction:

-

The fungal biomass and/or the culture filtrate are harvested.

-

Extraction is performed using organic solvents of increasing polarity, such as ethyl acetate and n-butanol, to partition the compounds based on their solubility.[2][5]

-

The solvent fractions are then concentrated under reduced pressure to yield a crude extract.

-

-

Purification:

-

Initial Fractionation: The crude extract is subjected to column chromatography on silica gel or a reversed-phase material like ODS (Octadecyl-silica). A gradient of solvents (e.g., hexane-ethyl acetate or methanol-water) is used to separate the compounds based on their polarity.[2][5]

-

Fine Purification: Fractions containing the target compounds are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure 4-methoxy-2-pyranone derivatives.[2][5]

-

-

Structural Elucidation and Quantification:

-

The structure of the purified compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Quantification can be performed using analytical HPLC with a UV or MS detector, by comparing the peak area of the sample to a calibration curve generated from a pure standard.

-

Biosynthesis of 4-Methoxy-2-Pyranone Compounds

The biosynthesis of 4-methoxy-2-pyranone and related compounds in fungi is primarily achieved through the polyketide pathway. The core of the molecule is assembled by a Polyketide Synthase (PKS) enzyme.

A proposed biosynthetic pathway for 4-methoxy-2-pyranone in fungi.

The proposed biosynthetic pathway involves the following key steps:

-

Polyketide Chain Formation: A Polyketide Synthase (PKS) enzyme catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear poly-β-keto chain.

-

Cyclization and Lactonization: The unstable poly-β-keto intermediate undergoes an intramolecular cyclization and subsequent lactonization to form a 4-hydroxy-2-pyranone ring system.

-

Tailoring Reactions: The pyranone core is then modified by various tailoring enzymes. In the case of 4-methoxy-2-pyranone, an O-methyltransferase enzyme catalyzes the methylation of the hydroxyl group at the C-4 position, using S-adenosyl methionine (SAM) as the methyl donor.

Further modifications by other tailoring enzymes, such as oxidoreductases and hydroxylases, can lead to the diverse range of 4-methoxy-2-pyranone derivatives observed in nature.

Conclusion

Fungi, particularly endophytic and marine-derived strains of Aspergillus, Penicillium, Phoma, and Trichoderma, are the primary natural sources of 4-methoxy-2-pyranone compounds. While the isolation and structural elucidation of these compounds are well-documented, there is a need for more standardized quantitative studies to fully assess the production capabilities of different fungal species. The biosynthesis of these compounds is rooted in the polyketide pathway, offering opportunities for synthetic biology approaches to enhance their production. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to isolate, identify, and quantify these promising bioactive molecules for potential applications in drug development and other biotechnological fields.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production and biotransformation of 6-pentyl-alpha-pyrone by Trichoderma harzianum in two-phase culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Pharmacological Effects of 6-Ethyl-4-methoxy-2-pyranone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethyl-4-methoxy-2-pyranone is a member of the 2-pyranone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] While specific pharmacological data on this compound is not extensively documented in publicly available literature, the known activities of structurally related pyranones provide a strong basis for predicting its potential therapeutic applications. This guide synthesizes the existing knowledge on pyranone derivatives to explore the potential pharmacological effects of this compound, with a focus on its potential as an anticancer, anti-inflammatory, antimicrobial, and neuroprotective agent. Detailed experimental protocols are provided for the investigation of these potential activities, alongside conceptual frameworks for understanding its possible mechanisms of action.

Introduction to this compound and the 2-Pyranone Scaffold

The 2-pyranone ring system is a common motif in a variety of natural products and synthetic compounds that display a wide range of biological effects.[1][2][3] These activities include anti-inflammatory, anticancer, antimicrobial, and anticoagulant properties.[1] The specific substitutions on the pyranone ring play a crucial role in modulating the potency and selectivity of these biological effects.

This compound, with its ethyl group at the 6-position and a methoxy group at the 4-position, possesses a unique combination of lipophilicity and electronic properties that may confer distinct pharmacological activities. The methoxy group, in particular, is a common substituent in many approved drugs and is known to influence ligand-target binding, physicochemical properties, and metabolic stability.[4] This guide will delve into the plausible pharmacological landscape of this specific molecule based on the established activities of the broader pyranone class.

Potential Pharmacological Effects and Mechanisms of Action

Anticancer Potential

A significant body of research points to the potent antitumor activities of various pyranone derivatives.[5][6][7][8][9] These compounds have been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and HeLa cells.[5][8]

Potential Mechanisms of Action:

-

Induction of Apoptosis: Many pyranone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[8][9] This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.

-

Cell Cycle Arrest: Disruption of the normal cell cycle is another key strategy for inhibiting tumor growth. Certain pyranone derivatives have been shown to arrest the cell cycle at specific phases, such as G2/M, preventing cancer cells from proliferating.[9]

-

Inhibition of Cell Migration and Invasion: The metastatic spread of cancer is a major cause of mortality. Some pyranone derivatives have demonstrated the ability to inhibit the migration and invasion of cancer cells, potentially by disrupting the actin cytoskeleton.[8][9]

Proposed Signaling Pathway for Apoptosis Induction:

Caption: Proposed apoptotic pathway initiated by this compound.

Anti-inflammatory Properties

Chronic inflammation is a key factor in the development of numerous diseases, including cancer and cardiovascular disease.[10] Pyranone derivatives have been investigated as a novel class of anti-inflammatory agents.[1][11]

Potential Mechanism of Action:

-

Cyclooxygenase-2 (COX-2) Inhibition: A number of pyranone derivatives have been designed and synthesized as selective inhibitors of COX-2, an enzyme that plays a crucial role in inflammation and pain.[12] By selectively inhibiting COX-2 over COX-1, these compounds may offer a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.

Experimental Workflow for COX-2 Inhibition Assay:

Caption: Workflow for determining the COX-2 inhibitory activity.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Pyranone derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[1][2][13][14][15]

Potential Mechanisms of Action:

The precise mechanisms of antimicrobial action for pyranones are not fully elucidated but may involve:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the pyranone scaffold could facilitate its interaction with and disruption of the microbial cell membrane.

-

Inhibition of Key Metabolic Enzymes: Pyranones may inhibit essential enzymes involved in microbial metabolism, leading to growth inhibition or cell death.

Neuroprotective Potential

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neurons. There is growing interest in the neuroprotective effects of various natural and synthetic compounds.[16] Pyran derivatives have emerged as a class of compounds with potential applications in the treatment of neurodegenerative disorders.[16]

Potential Mechanisms of Action:

-

Cholinesterase Inhibition: Some pyran-based scaffolds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[16] Inhibition of these enzymes can lead to an increase in acetylcholine levels in the brain, which may improve cognitive function in patients with Alzheimer's disease.

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. The pyranone ring may possess antioxidant properties, helping to protect neurons from oxidative damage.

Detailed Experimental Protocols

In Vitro Anticancer Activity Assessment

3.1.1. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)[8]

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value.

-

3.1.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the IC50 concentration of this compound for 24 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry.

-

In Vitro Anti-inflammatory Activity Assessment

3.2.1. COX-2 Inhibition Assay

This protocol measures the ability of this compound to inhibit the activity of the COX-2 enzyme.

-

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound

-

COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

-

Microplate reader

-

-

Procedure:

-

Follow the manufacturer's instructions for the COX-2 inhibitor screening assay kit.

-

Typically, the compound is pre-incubated with the COX-2 enzyme.

-

The reaction is initiated by the addition of arachidonic acid.

-

The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is measured, often using an ELISA-based method.

-

The IC50 value is calculated based on the inhibition of PGE2 production at various concentrations of the test compound.

-

In Vitro Antimicrobial Activity Assessment

3.3.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Procedure:

-

Prepare a twofold serial dilution of this compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Summary

The following table presents hypothetical IC50 values for this compound against various cancer cell lines, which could be generated from the experimental protocols described above.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| HeLa | Cervical Cancer | 5.2 |

| MCF-7 | Breast Cancer | 8.9 |

| A549 | Lung Cancer | 12.5 |

| HL-60 | Leukemia | 3.7 |

Conclusion and Future Directions

While further experimental validation is required, the existing literature on pyranone derivatives strongly suggests that this compound is a promising candidate for further investigation as a potential therapeutic agent. Its structural features suggest the possibility of potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these potential pharmacological effects. Future research should focus on the synthesis of this compound and its analogues, followed by comprehensive in vitro and in vivo testing to validate its therapeutic potential and elucidate its mechanisms of action. Structure-activity relationship (SAR) studies will also be crucial for optimizing the potency and selectivity of this promising scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 [frontiersin.org]

- 7. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tast.researchcommons.org [tast.researchcommons.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and biological evaluation of 6-substituted-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones: a novel class of diarylheterocyclic selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Ethyl-4-methoxy-2-pyranone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Ethyl-4-methoxy-2-pyranone (CAS No. 106950-13-4). Designed for researchers, scientists, and professionals in drug development, this document details predicted and expected spectroscopic data, outlines experimental protocols for obtaining such data, and presents a generalized workflow for spectroscopic analysis.

While a comprehensive search of public databases did not yield experimental spectroscopic data for this compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and expected key signals for Infrared (IR) Spectroscopy and Mass Spectrometry (MS) based on the compound's structure.

Chemical Structure and Properties

-

IUPAC Name: 6-Ethyl-4-methoxy-2H-pyran-2-one

-

CAS Number: 106950-13-4[1]

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, and the expected characteristic absorption bands in IR spectroscopy and key fragments in mass spectrometry for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 - 6.0 | Doublet | 1H | H-5 |

| ~5.2 - 5.4 | Singlet | 1H | H-3 |

| ~3.8 - 4.0 | Singlet | 3H | -OCH₃ |

| ~2.2 - 2.4 | Quartet | 2H | -CH₂CH₃ |

| ~1.1 - 1.3 | Triplet | 3H | -CH₂CH₃ |

Note: This data is predicted and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~164 - 166 | C-2 (C=O) |

| ~162 - 164 | C-4 (-O-CH₃) |

| ~160 - 162 | C-6 (-CH₂CH₃) |

| ~98 - 100 | C-5 |

| ~88 - 90 | C-3 |

| ~55 - 57 | -OCH₃ |

| ~28 - 30 | -CH₂CH₃ |

| ~11 - 13 | -CH₂CH₃ |

Note: This data is predicted and may vary from experimental results.

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~1720 - 1740 | Strong | C=O stretch (α,β-unsaturated lactone) |

| ~1640 - 1660 | Medium | C=C stretch (pyranone ring) |

| ~1560 - 1580 | Medium | C=C stretch (pyranone ring) |

| ~1200 - 1250 | Strong | C-O-C stretch (asymmetric, enol ether) |

| ~1000 - 1050 | Medium | C-O-C stretch (symmetric, enol ether) |

| ~2850 - 3000 | Medium | C-H stretch (aliphatic) |

Table 4: Expected Mass Spectrometry (MS) Fragments

| m/z Ratio | Proposed Fragment Ion |

| 154 | [M]⁺ (Molecular ion) |

| 125 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 111 | [M - CH₃CO]⁺ (Loss of acetyl group) |

| 83 | [M - C₂H₅ - CO]⁺ (Loss of ethyl and carbonyl groups) |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of about 0.6 mL.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is typically used.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids or low-melting solids): Place a small drop of the sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the spectrum of the sample.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

-

Data Acquisition:

-

EI-MS: The sample is introduced into the ion source where it is bombarded with electrons, causing ionization and fragmentation.

-

ESI-MS: The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated and enter the mass analyzer.

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Workflow and Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small organic molecule.

Caption: A generalized workflow for the spectroscopic analysis of a small organic molecule.

References

Discovery and isolation of pyranone natural products

An In-depth Technical Guide to the Discovery and Isolation of Pyranone Natural Products

Introduction to Pyranone Natural Products

Pyranone natural products are a diverse class of six-membered oxygenated heterocyclic compounds found in a wide array of organisms, including fungi, bacteria, plants, and marine life.[1][2][3] These compounds are characterized by a pyran ring containing a ketone group, leading to two primary isomers: α-pyranones (2-pyrones) and γ-pyrones (4-pyrones).[2] Their structural diversity extends to various subclasses, including chromones, xanthones, and naphtho-γ-pyrones.[4]

Natural products containing these motifs have garnered significant interest from researchers and drug development professionals due to their broad spectrum of potent biological activities. These activities include antibacterial, antifungal, anticancer, anti-inflammatory, antioxidant, and antiviral properties.[1][4] For instance, naphtho-α-pyranone dimers have been identified as mycotoxins and potential antibacterial agents[5], while other derivatives isolated from marine fungi have shown strong inhibitory activity against human tumor cell lines.[1] The versatility and therapeutic potential of pyranones make them valuable lead compounds in the search for new pharmaceuticals.[6][7]

This guide provides a comprehensive overview of the methodologies involved in the discovery, isolation, purification, and characterization of these significant natural products.

Discovery and Isolation Workflow

The path from a raw biological source to a purified, characterized pyranone involves a multi-step process. The general workflow begins with the collection of a source organism, followed by extraction, chromatographic separation, and finally, structure elucidation. Bioassay-guided fractionation is a common strategy, where extracts and subsequent fractions are tested for biological activity to direct the isolation of the active compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful isolation of pyranone natural products. The following protocols are a composite of standard techniques reported in the literature.

Fermentation and Extraction

This initial phase focuses on cultivating the source organism (if microbial) and extracting the secondary metabolites.

-

Source Cultivation (Fungi/Bacteria) : Microbial strains, such as the endophytic fungi Polyphilus frankenii and P. sieberi or the marine bacterium Vibrio sp. SKMARSP9, are cultured in appropriate liquid or solid media.[5][7] Fermentation is carried out under controlled conditions (e.g., 30°C, specific NaCl concentration for marine strains) to promote the production of secondary metabolites.[7]

-

Extraction :

-

For microbial cultures, the mycelia and broth are typically separated. Both are extracted to ensure recovery of intracellular and extracellular compounds.

-

The culture filtrate or biomass is extracted with a non-polar organic solvent like ethyl acetate (EtOAc) or dichloromethane.[5][8][9] Plant materials, such as the bark of Engelhardia spicata, are often dried, ground, and extracted with methanol.[8]

-

The organic solvent is collected and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.[9]

-

Chromatographic Purification

Purification involves a series of chromatographic steps to separate the target pyranones from the complex mixture of the crude extract.

-

Initial Fractionation (Column Chromatography) :

-

Stationary Phase : Silica gel is commonly used for normal-phase chromatography.[8][9] Other resins like Toyopearl gel or polyamide can be employed for specific separations, such as separating oligomeric pyranoanthocyanins.[10]

-

Procedure : The crude extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed column.

-

Mobile Phase : A solvent gradient system is used for elution, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[8]

-

Fraction Collection : Fractions are collected and monitored by Thin-Layer Chromatography (TLC).[9][11] Fractions with similar TLC profiles are combined.

-

Bioassay : If using a bioassay-guided approach, the resulting fractions are tested for biological activity to identify those containing the compounds of interest.

-

-

Fine Purification (HPLC) :

-

Technique : High-Performance Liquid Chromatography (HPLC) is essential for obtaining high-purity compounds.[12] Both normal-phase and reversed-phase (C18) columns are used.[8]

-

Procedure : The bioactive, semi-purified fractions from column chromatography are dissolved in a suitable solvent and injected into a preparative or semi-preparative HPLC system.

-

Mobile Phase : An isocratic or gradient solvent system (e.g., methanol/water or ethyl acetate/n-hexane) is used to elute the compounds.[8]

-

Detection : A UV detector is commonly used to monitor the elution of compounds, and peaks corresponding to individual compounds are collected. The purity of the final compound can be confirmed by analytical HPLC.[7]

-

Structure Elucidation

Once a pure compound is isolated, its chemical structure must be determined.

-

Spectroscopic Analysis :

-

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula.[5][13]

-

Nuclear Magnetic Resonance (NMR) : A comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.[1][5][14]

-

Other Methods : UV and IR spectroscopy provide information about chromophores and functional groups present in the molecule.[1]

-

-

Stereochemistry Determination :

-

X-ray Crystallography : If a suitable single crystal can be obtained, X-ray diffraction analysis provides the unambiguous absolute configuration of the molecule.[1]

-

Electronic Circular Dichroism (ECD) : The experimental ECD spectrum is compared with calculated spectra of possible stereoisomers to determine the absolute configuration.[1][5]

-

Quantitative Bioactivity Data

Pyranone natural products exhibit a range of biological activities. The potency of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) for antimicrobial activity or their half-maximal inhibitory concentration (IC₅₀) for cytotoxic effects.

Table 1: Antimicrobial Activity of Selected Pyranone Natural Products

| Compound Name | Source Organism | Target | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Talaroderxine C | Polyphilus sieberi | Bacillus subtilis | 0.52 | [5][13] |

| Talaroderxine C | Polyphilus sieberi | Staphylococcus aureus | 66.6 | [5][13] |

| Olumilide D (5) | Neopestalotiopsis olumideae | Staphylococcus aureus | 16 |[15] |

Table 2: Cytotoxic Activity of Selected Pyranone Natural Products

| Compound Name | Source Organism | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Talaroderxine C | Polyphilus sieberi | L-929 (mouse fibroblast) | 0.05 | [13] |

| Talaroderxine C | Polyphilus sieberi | KB-3-1 (human cervix carcinoma) | 1.12 | [13] |

| Unnamed Pyranone (2) | Aspergillus versicolor | A549 (human lung carcinoma) | ~30 (46% inhibition) | [1] |

| Olumilide D (5) | Neopestalotiopsis olumideae | RPMI-8226 (human myeloma) | 3.7 | [15] |

| Olumilide D (5) | Neopestalotiopsis olumideae | MT-4 (human T-cell leukemia) | 4.3 |[15] |

Structural Diversity of Pyranones from Fungi

Fungi are a prolific source of pyranone natural products, which can be categorized into several major structural classes based on their core scaffolds.[4] Understanding these classes is essential for targeted discovery and chemical synthesis efforts.

Conclusion and Future Directions

The discovery and isolation of pyranone natural products remain a vital area of research, continually providing novel chemical scaffolds with significant therapeutic potential. The methodologies outlined in this guide, from extraction to advanced spectroscopic analysis, represent the core techniques employed in this field. Future advancements will likely involve the integration of modern discovery strategies like genome mining and metabolomics to uncover cryptic biosynthetic pathways and novel pyranone structures.[15][16] The continued exploration of unique ecological niches, such as marine and endophytic microorganisms, promises to yield the next generation of pyranone-based drug candidates.

References

- 1. Four New Pyranones from the Sponge-Derived Fungus Aspergillus versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [drs.nio.res.in]

- 3. Naphthopyranones – isolation, bioactivity, biosynthesis and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Plant Pathogenic Fungi: A Treasure Trove of Bioactive γ-Pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fermentative Production of Pyranone Derivate I from Marine Vibrio sp. SKMARSP9: Isolation, Characterization and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-nps.or.kr [e-nps.or.kr]

- 9. tandfonline.com [tandfonline.com]

- 10. Isolation and quantification of oligomeric pyranoanthocyanin-flavanol pigments from red wines by combination of column chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. iipseries.org [iipseries.org]

- 13. researchgate.net [researchgate.net]

- 14. Structural and spectroscopic studies on 2-pyranones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 6-Ethyl-4-methoxy-2-pyranone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-pyranone scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. These molecules have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This technical guide focuses on the structure-activity relationship (SAR) of 6-Ethyl-4-methoxy-2-pyranone, a specific derivative of the 2-pyranone core. While direct and extensive SAR studies on this particular molecule are not widely published, this document synthesizes available data on closely related analogs to elucidate the probable contributions of the ethyl group at the 6-position and the methoxy group at the 4-position to its biological activity.

Core Structure and Numbering

The foundational structure is the 2-pyranone ring. In this compound, the key substituents are an ethyl group at the C6 position and a methoxy group at the C4 position. Understanding the influence of modifications at these positions is crucial for designing novel derivatives with enhanced potency and selectivity.

Putative Structure-Activity Relationship (SAR) Insights

Based on the analysis of related 2-pyranone derivatives, the following SAR deductions can be made for this compound:

Substitution at the C6 Position

The C6 position of the 2-pyranone ring is a frequent site for modification to modulate biological activity. Studies on various 6-substituted pyranones reveal that the nature of the substituent significantly impacts their pharmacological profile.

-

Antimicrobial Activity : In a series of 2H-pyran-3(6H)-ones, it was observed that bulkier substituents at the C2 position (analogous to C6 in 2-pyranones) led to greater antibacterial activity against Gram-positive bacteria. This suggests that the ethyl group in this compound may contribute favorably to its antimicrobial potential compared to a smaller methyl group.

-

Anticancer Activity : Research on 6-acrylic phenethyl ester-2-pyranone derivatives has demonstrated that modifications at the C6 position can yield compounds with moderate to potent cytotoxic activity against various tumor cell lines. The presence of an extended side chain at C6 appears to be a key determinant of cytotoxicity.

-

Anti-inflammatory Activity : In a study of 6-substituted-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones as selective COX-2 inhibitors, the nature of the 6-substituent was shown to influence both potency and selectivity. This indicates that the ethyl group in the target molecule could play a role in its potential anti-inflammatory effects.

Substitution at the C4 Position

The C4 position is critical for influencing the electronic properties of the pyranone ring and its interactions with biological targets.

-